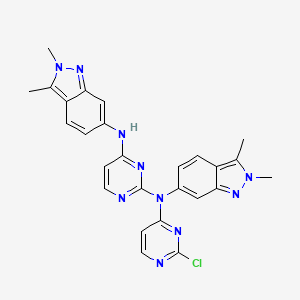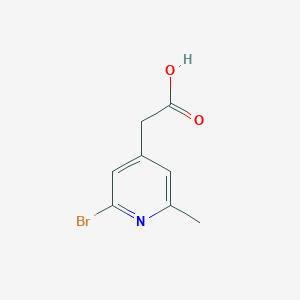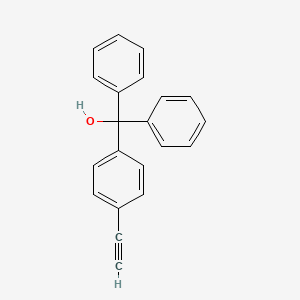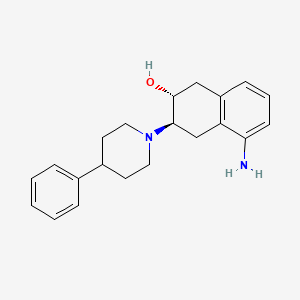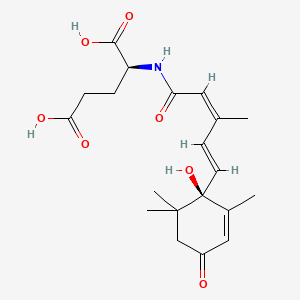
(+)-cis,trans-Abscisic Acid-L-glutamic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-cis,trans-Abscisic Acid-L-glutamic Acid is a conjugate of abscisic acid and L-glutamic acid. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-glutamic acid is an amino acid that plays a crucial role in protein synthesis and neurotransmission.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-glutamic Acid typically involves the conjugation of abscisic acid with L-glutamic acid. This can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of catalysts and specific solvents to facilitate the conjugation process.
Industrial Production Methods
Industrial production of L-glutamic acid is commonly achieved through fermentation processes. Microorganisms such as Corynebacterium glutamicum are used to convert substrates like glucose into L-glutamic acid through metabolic pathways. The production process involves optimizing various factors such as pH, temperature, and nutrient availability to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-glutamic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while substitution reactions can result in the formation of new compounds with altered functional groups.
Wissenschaftliche Forschungsanwendungen
(+)-cis,trans-Abscisic Acid-L-glutamic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various chemical compounds.
Biology: The compound is studied for its role in plant physiology and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of neurotransmission.
Industry: It is used in the production of various biochemical products and as a precursor in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-glutamic Acid involves its interaction with specific molecular targets and pathways. In plants, abscisic acid binds to receptors that regulate stress responses and developmental processes. L-glutamic acid, on the other hand, acts as an excitatory neurotransmitter in the central nervous system by activating glutamate receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamic Acid: An amino acid involved in protein synthesis and neurotransmission.
Abscisic Acid: A plant hormone that regulates stress responses and developmental processes.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-glutamic Acid is unique due to its conjugate structure, combining the properties of both abscisic acid and L-glutamic acid. This dual functionality allows it to participate in a wide range of biological and chemical processes, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C20H27NO7 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H27NO7/c1-12(9-16(23)21-15(18(26)27)5-6-17(24)25)7-8-20(28)13(2)10-14(22)11-19(20,3)4/h7-10,15,28H,5-6,11H2,1-4H3,(H,21,23)(H,24,25)(H,26,27)/b8-7+,12-9-/t15-,20-/m0/s1 |
InChI-Schlüssel |
XBLLJXXMQDMPPC-YTLFLFGRSA-N |
Isomerische SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CCC(=O)O)C(=O)O)/C)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CCC(=O)O)C(=O)O)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



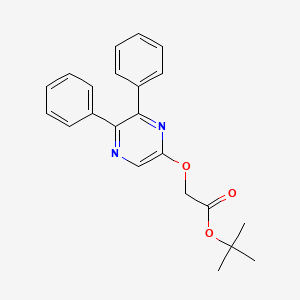
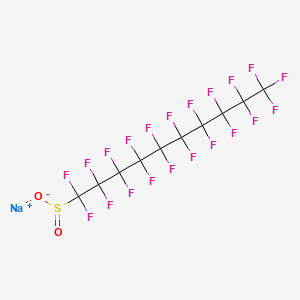
![3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13442310.png)
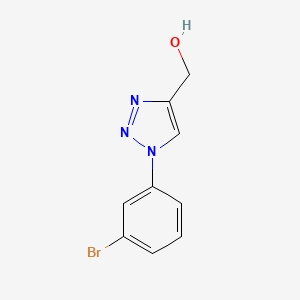
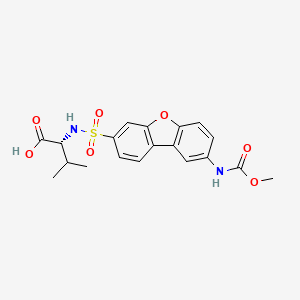
![(2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid](/img/structure/B13442327.png)
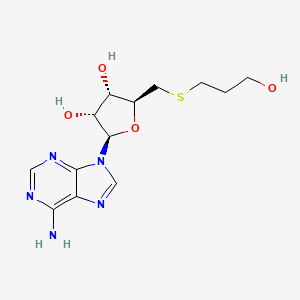
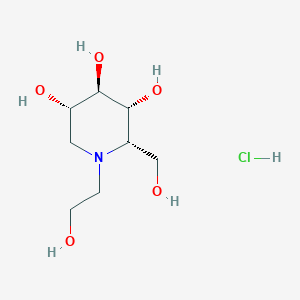
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
